molecular formula C6H10FNO2S B14121802 N,N-di-2-propen-1-yl-Sulfamoyl fluoride

N,N-di-2-propen-1-yl-Sulfamoyl fluoride

Cat. No.: B14121802
M. Wt: 179.21 g/mol
InChI Key: YOWMMNJZTACASQ-UHFFFAOYSA-N
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Description

N,N-di-2-propen-1-yl-Sulfamoyl fluoride is a chemical compound with the molecular formula C6H10FNO2S and a molecular weight of 179.21 g/mol . This compound is characterized by the presence of a sulfamoyl fluoride group attached to a di-2-propen-1-yl moiety. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-di-2-propen-1-yl-Sulfamoyl fluoride typically involves the reaction of sulfamoyl chloride with di-2-propen-1-ylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfamoyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, including temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

N,N-di-2-propen-1-yl-Sulfamoyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-di-2-propen-1-yl-Sulfamoyl fluoride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl and sulfide derivatives.

    Biology: The compound is used in the study of enzyme inhibition, particularly for enzymes that interact with sulfamoyl groups.

    Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate for the synthesis of drugs targeting specific enzymes.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N,N-di-2-propen-1-yl-Sulfamoyl fluoride involves the interaction of the sulfamoyl fluoride group with nucleophilic sites on target molecules. This interaction can lead to the inhibition of enzyme activity by forming covalent bonds with active site residues. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophilic sites on the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • N,N-di-2-propen-1-yl-Sulfamoyl chloride
  • N,N-di-2-propen-1-yl-Sulfamoyl bromide
  • N,N-di-2-propen-1-yl-Sulfamoyl iodide

Comparison

N,N-di-2-propen-1-yl-Sulfamoyl fluoride is unique due to the presence of the fluoride group, which imparts distinct reactivity compared to its chloride, bromide, and iodide counterparts. The fluoride group is less reactive towards nucleophiles, making it more stable under certain conditions. This stability can be advantageous in specific applications where controlled reactivity is desired .

Properties

Molecular Formula

C6H10FNO2S

Molecular Weight

179.21 g/mol

IUPAC Name

N,N-bis(prop-2-enyl)sulfamoyl fluoride

InChI

InChI=1S/C6H10FNO2S/c1-3-5-8(6-4-2)11(7,9)10/h3-4H,1-2,5-6H2

InChI Key

YOWMMNJZTACASQ-UHFFFAOYSA-N

Canonical SMILES

C=CCN(CC=C)S(=O)(=O)F

Origin of Product

United States

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